

In-Depth Technical Guide to the Thermodynamic Properties of Hexaethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylbenzene is a symmetrically substituted aromatic hydrocarbon. A comprehensive understanding of its thermodynamic properties is crucial for various applications, including in the fields of chemical synthesis, materials science, and as a high-boiling point solvent. This technical guide provides a detailed overview of the core thermodynamic properties of **hexaethylbenzene**, complete with experimental methodologies and data presented for clear and effective use by researchers and professionals.

Core Thermodynamic Properties

The thermodynamic properties of **hexaethylbenzene** have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound.

Physical and Molar Properties



Property	Value	Source
Molecular Formula	C18H30	-
Molar Mass	246.44 g/mol	-
Melting Point	129-131 °C	Commercially available data
Boiling Point	298 °C	Commercially available data

Enthalpic and Entropic Properties

Property	Value	Unit	Conditions	Source
Standard Molar Enthalpy of Formation (Liquid)	-299.2 ± 2.5	kJ/mol	298.15 K	Experimental
Standard Molar Enthalpy of Vaporization	68.2 ± 0.8	kJ/mol	298.15 K	Experimental
Standard Molar Enthalpy of Formation (Gas)	-231.0 ± 2.6	kJ/mol	298.15 K	Calculated
Standard Molar Entropy (Liquid)	485.8	J/(mol·K)	298.15 K	Estimated

Heat Capacity

Phase	Heat Capacity (Cp)	Unit	Temperature (K)	Source
Liquid	485.8	J/(mol·K)	298.15	Experimental

Experimental Protocols

The determination of the thermodynamic properties of aromatic hydrocarbons like **hexaethylbenzene** relies on precise experimental techniques. Below are detailed



methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of **hexaethylbenzene** is often derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Methodology:

- Sample Preparation: A precisely weighed pellet of high-purity hexaethylbenzene (typically 0.8 1.2 g) is placed in a crucible within the bomb calorimeter.
- Fuse Wire: A known length of fuse wire is attached to the electrodes, making contact with the sample to ensure ignition.
- Oxygen Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion.
- Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.
- Corrections: The raw data is corrected for the heat released by the combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen.
- Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The enthalpy of combustion (ΔH_c) is then calculated using the relationship $\Delta H = \Delta U + \Delta (PV)$. Finally, the standard enthalpy of formation is determined using Hess's law.



Sample and Calorimeter Preparation 1. Prepare and weigh hexaethylbenzene pellet 2. Attach and measure fuse wire 3. Seal bomb and pressurize with O2 4. Assemble calorimeter with known volume of water Combustion Experiment 5. Attain thermal equilibrium 6. Ignite sample 7. Record temperature change Data Analysis and Calculation 8. Apply corrections for fuse wire and acid formation 9. Calculate ΔUc (Constant Volume) 10. Calculate ΔHc (Constant Pressure) 11. Determine ΔHf using Hess's Law

Experimental Workflow for Bomb Calorimetry

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Caption: Workflow for determining the enthalpy of combustion.



Adiabatic Calorimetry for Heat Capacity

The heat capacity of **hexaethylbenzene** can be accurately measured using an adiabatic calorimeter, which minimizes heat exchange with the surroundings.

Methodology:

- Sample Loading: A known mass of solid hexaethylbenzene is sealed in a sample container within the calorimeter.
- Adiabatic Shield: The sample container is surrounded by an adiabatic shield, and the temperature difference between the container and the shield is kept as close to zero as possible throughout the experiment using computer-controlled heaters.
- Heating Pulses: A precise amount of electrical energy (a heat pulse) is supplied to the sample, causing a small increase in its temperature (typically 1-5 K).
- Temperature Measurement: The temperature of the sample is measured with high precision before and after the heat pulse, once thermal equilibrium is re-established.
- Stepwise Measurement: This process of applying heat pulses and measuring the resulting temperature rise is repeated in a stepwise manner over the desired temperature range.
- Calculation: The heat capacity (Cp) at each temperature is calculated by dividing the amount of heat supplied by the measured temperature increase and the molar mass of the sample.



Calorimeter Setup 1. Load known mass of hexaethylbenzene into sample container 2. Place container in adiabatic shield 3. Evacuate and backfill with inert gas (e.g., He) Measurement Cycle 4. Stabilize temperature 5. Apply precise heat pulse 6. Measure temperature rise after equilibrium Data Analysis 7. Repeat for next 8. Calculate Heat Capacity (Cp)

Experimental Workflow for Adiabatic Calorimetry

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Caption: Workflow for determining heat capacity via adiabatic calorimetry.

temperature step

for each temperature interval



Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

For solids with low volatility, the Knudsen effusion method is employed to determine vapor pressure, from which the enthalpy of sublimation can be calculated.

Methodology:

- Sample Placement: A small amount of crystalline **hexaethylbenzene** is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.
- High Vacuum: The cell is placed in a high-vacuum chamber to ensure that molecules effusing through the orifice do not return.
- Mass Loss Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor is measured with a highprecision microbalance.
- Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Hertz equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where:
 - dm/dt is the rate of mass loss
 - A is the area of the orifice
 - R is the ideal gas constant
 - M is the molar mass of the substance
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔH_sub) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔH sub/R.

Logical Relationships in Thermodynamic Calculations



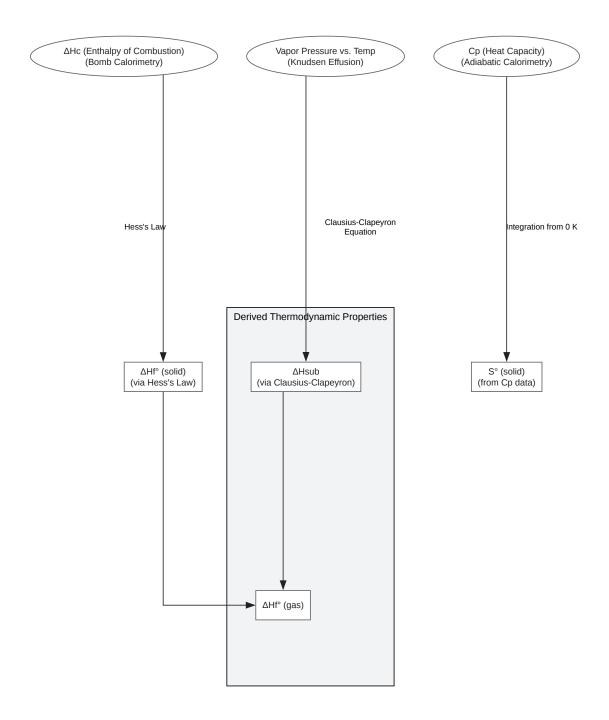
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The thermodynamic properties of a substance are interconnected. The following diagram illustrates the logical flow of how experimentally determined values are used to derive other important thermodynamic quantities.



Interrelation of Thermodynamic Properties



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Caption: Logical flow from experimental data to derived properties.



Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of **hexaethylbenzene**, tailored for a scientific audience. The tabulated data offers a quick reference for key values, while the detailed experimental protocols provide insight into the rigorous methods required for their determination. The inclusion of workflow diagrams aids in visualizing the experimental and logical processes involved in thermodynamic studies. This information is foundational for professionals in chemical research and development, enabling more accurate modeling, process design, and safety analysis.

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